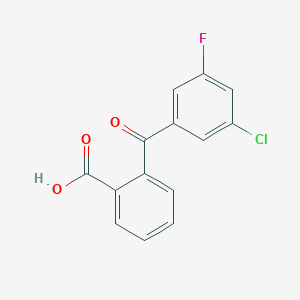

2-(3-Chloro-5-fluorobenzoyl)benzoic acid

Description

Significance of Aryl Ketone Carboxylic Acids in Organic Synthesis

Aryl ketone carboxylic acids are of considerable importance in organic synthesis. This structural motif, which combines a ketone and a carboxylic acid function attached to aromatic rings, serves as a powerful and versatile building block. The two functional groups offer multiple reaction sites for chemical modification.

Ketones can be converted into esters through reactions like the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group. google.com Furthermore, aryl alkyl ketones can be transformed into their corresponding aryl carboxylic acids through processes like metal-free, one-pot oxidation reactions. guidechem.com The presence of the carboxylic acid group allows for the formation of esters, amides, and acyl chlorides, opening pathways to a vast number of derivatives. semanticscholar.org These compounds are fundamental in constructing more complex molecular architectures, making them key intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals.

Structural Characteristics of 2-(3-Chloro-5-fluorobenzoyl)benzoic acid

The structure of this compound is defined by its specific arrangement of atoms and functional groups. The molecule is based on a benzoic acid structure. At the ortho-position (carbon 2) of the benzoic acid ring, a substituted benzoyl group is attached. This benzoyl group is further substituted at its own 3- and 5-positions with a chlorine atom and a fluorine atom, respectively.

| Chemical Identifier | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₈ClFO₃ |

| Molecular Weight | 278.67 g/mol |

| CAS Number | Not found in searched public databases |

Overview of Research Domains for Halogenated Benzoylbenzoic Acids

Halogenated benzoic acids and their derivatives are crucial intermediates in various fields of chemical research and industry. Their applications span from pharmaceuticals to materials science.

In the pharmaceutical sector, halogenated benzoic acids are foundational for synthesizing a range of active pharmaceutical ingredients (APIs). For instance, they are precursors for drugs used to treat diabetes and for cholesterol biosynthesis inhibitors. nih.gov Specific examples include the use of 3-Chloro-2-fluorobenzoic acid as a building block for Aurora A inhibitors, which are investigated in cancer therapy. ossila.comossila.com Similarly, 5-Chloro-2-fluorobenzoic acid is utilized in designing pyrimidine-based Aurora kinase inhibitors. thermofisher.com The synthesis of antimicrobial quinolonecarboxylic acid derivatives also relies on halogenated precursors like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org

Beyond medicine, these compounds are important in materials science. Halogenated phenols and benzoic acids can be converted into liquid-crystalline compounds. nih.gov The carboxylic acid group in molecules like 3-Chloro-2-fluorobenzoic acid can coordinate with metal centers, making them suitable as ligands for creating metal-organic frameworks (MOFs). ossila.com This compound is also used to prepare fluorine probes for identifying and quantifying amino acids in metabolomics studies via ¹⁹F NMR. ossila.com Furthermore, derivatives like 5-Chloro-2-fluorobenzoic acid are used to synthesize advanced polymers, such as poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. thermofisher.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-5-fluorobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFO3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPJMJOFQBMKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Chloro 5 Fluorobenzoyl Benzoic Acid and Analogues

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. masterorganicchemistry.com For the synthesis of 2-(3-Chloro-5-fluorobenzoyl)benzoic acid, this typically involves the acylation of 1-chloro-3-fluorobenzene (B165101) with phthalic anhydride (B1165640). The reaction is catalyzed by a Lewis acid or a solid acid, which activates the acylating agent, making it a potent electrophile that can be attacked by the electron-rich aromatic ring. iitk.ac.infiveable.me

The reaction between a substituted benzene (B151609), such as 1-chloro-3-fluorobenzene, and phthalic anhydride serves as a direct route to produce substituted 2-benzoylbenzoic acids. The anhydride acts as the acylating agent, which, upon activation by a catalyst, forms an electrophilic acylium ion that subsequently attacks the aromatic ring. saskoer.ca This method is a cornerstone for producing diaryl ketones, which are key structural motifs in many fine chemicals and pharmaceutical intermediates.

The acylation of aromatic rings bearing multiple substituents, such as 1-chloro-3-fluorobenzene, presents a challenge in controlling the position of the incoming acyl group, a concept known as regioselectivity. fiveable.me Both chlorine and fluorine are halogens, which are known to be deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution reactions.

In the case of 1-chloro-3-fluorobenzene, the potential sites for acylation are the carbons at positions 2, 4, and 6.

Position 2: ortho to the chlorine atom and para to the fluorine atom.

Position 4: para to the chlorine atom and ortho to the fluorine atom.

Position 6: ortho to both the chlorine and fluorine atoms.

The directing effects of both halogens reinforce the activation of positions 2 and 4. However, the formation of the specific isomer, this compound, indicates that the acylation occurs at the 2-position of the 1-chloro-3-fluorobenzene ring. This outcome is governed by a combination of electronic and steric factors. The fluorine atom is more electronegative but a poorer leaving group, and its directing influence can be significant. Theoretical studies using density functional theory (DFT) and Parr functions can be employed to predict the most nucleophilic sites on an aromatic ring, thereby forecasting the regioselectivity in Friedel-Crafts reactions. The precise isomer distribution can be influenced by the reaction conditions and the nature of the catalyst used. acs.org

The choice of catalyst is critical for the success of Friedel-Crafts acylations, especially with deactivated substrates like halogenated benzenes. The catalyst's role is to generate a highly reactive electrophile, the acylium ion, from the phthalic anhydride. saskoer.ca

Acylation of Substituted Benzenes with Phthalic Anhydrides

Catalyst Systems for Friedel-Crafts Reactions involving Halogenated Substrates

Lewis Acid Catalysis (e.g., Aluminum Chloride)

Traditional Friedel-Crafts acylations are most commonly catalyzed by strong Lewis acids, with aluminum chloride (AlCl₃) being a prominent example. masterorganicchemistry.comnumberanalytics.com Other Lewis acids like ferric chloride (FeCl₃) and boron trifluoride (BF₃) are also used. iitk.ac.innumberanalytics.com The mechanism involves the coordination of the Lewis acid to a carbonyl oxygen of the phthalic anhydride, which facilitates the ring-opening and formation of the acylium ion. wikipedia.org

A significant drawback of this method is the need for more than stoichiometric amounts of the catalyst. This is because the Lewis acid forms a strong complex with the carbonyl group of the resulting ketone product, rendering the catalyst inactive. tsijournals.com This necessitates a hydrolytic workup to break the complex and isolate the product, generating large quantities of corrosive and environmentally hazardous waste.

| Catalyst | Strength | Selectivity | Typical Use Cases |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Strong | Low | General-purpose acylation, effective for electron-rich and moderately deactivated aromatics. numberanalytics.com |

| Ferric Chloride (FeCl₃) | Moderate | Moderate | Used for milder reaction conditions where AlCl₃ might be too reactive. numberanalytics.com |

| Boron Trifluoride (BF₃) | Moderate to Weak | High | Preferred for reactions involving substrates with sensitive functional groups. numberanalytics.com |

Solid Acid Catalysts and Supported Systems

To overcome the limitations of traditional Lewis acids, significant research has focused on developing heterogeneous solid acid catalysts. acs.org These catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, reduced corrosion, and minimized waste production. acs.org

Various materials have been explored as solid acid catalysts for Friedel-Crafts acylation:

Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures and strong acid sites. Zeolites like HZSM-5, HBEA, and HY have been shown to be effective catalysts, particularly in vapor-phase acylations. acs.org Their shape-selectivity can also influence the regioselectivity of the reaction.

Supported Metal Oxides: Metal oxides such as In₂O₃, Ga₂O₃, and ZnO supported on mesoporous silica (B1680970) like MCM-41 have demonstrated high activity. acs.org In₂O₃/MCM-41, for instance, is a highly active and moisture-tolerant catalyst for the acylation of aromatic compounds. acs.org

Heteropoly Acids (HPAs): HPAs, such as 12-tungstophosphoric acid (TPA), possess strong Brønsted acidity and can be effective catalysts. tsijournals.comchemijournal.com To improve their practical use, they are often supported on high-surface-area materials like MCM-41 or zirconia, which enhances their stability and catalytic efficiency while allowing for easy recovery. tsijournals.comchemijournal.com

| Catalyst System | Substrate | Acylating Agent | Key Finding |

|---|---|---|---|

| HZSM-5 Zeolite | Toluene | Acetyl Chloride | Demonstrated the best performance among HZSM-5, HMOR, and REY zeolites, with 60.2% conversion of acetyl chloride. acs.org |

| 12-Tungstophosphoric acid (TPA) / ZrO₂ | Anisole (B1667542) | Acetic Anhydride | Showed high catalytic activity in solvent-free acylation reactions. chemijournal.com |

| In₂O₃/MCM-41 | Various Arenes | Benzoyl Chloride | Proved to be a highly active and moisture-tolerant catalyst for acylation. acs.org |

Green Chemistry Approaches in Acylation Reactions

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com In the context of Friedel-Crafts acylation, this has driven the development of more environmentally benign methodologies.

Key green strategies include:

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) minimizes waste and can simplify product purification. nih.gov Microwave irradiation is often combined with solvent-free conditions to dramatically reduce reaction times and improve yields. numberanalytics.comruc.dk

Alternative Catalysts and Reagents: The use of water-tolerant, recyclable Lewis acid catalysts like bismuth triflate [Bi(OTf)₃] or lanthanide triflates represents a greener alternative to AlCl₃. ruc.dkchemistryjournals.net Additionally, methanesulfonic anhydride has been introduced as a metal-free and halogen-free promoter for acylations, generating minimal waste. organic-chemistry.orgacs.org

Ionic Liquids: Ionic liquids have been explored as both solvents and catalysts for Friedel-Crafts reactions. sigmaaldrich.com Chloroaluminate ionic liquids, for example, have shown catalytic activity for the acylation of benzene with phthalic anhydride. dissertationtopic.net Their low vapor pressure and potential for recyclability make them an attractive option for greener processes. numberanalytics.com

| Strategy | Description | Example | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate the reaction. | Benzoylation of aromatics using Bi(OTf)₃ under microwave irradiation. ruc.dk | Drastically reduced reaction times, increased yields, enhanced selectivity. ruc.dk |

| Metal- and Halogen-Free Promotion | Using organic promoters instead of metal-based Lewis acids. | Methanesulfonic anhydride as a promoter for acylation with carboxylic acids. organic-chemistry.orgacs.org | Avoids metallic and halogenated waste streams, biodegradable components. organic-chemistry.org |

| Use of Recyclable Catalysts | Employing catalysts that can be easily recovered and reused. | Solid acids like zeolites or supported heteropoly acids. acs.org | Reduced catalyst consumption, simplified workup, lower environmental impact. acs.org |

| Solvent-Free Conditions | Conducting the reaction without an organic solvent. | Acylation of anisole catalyzed by solid acids under neat conditions. chemijournal.com | Minimizes volatile organic compound (VOC) emissions and waste. nih.gov |

Control of Isomer Formation and Purification Strategies

The synthesis of substituted 2-aroylbenzoic acids via Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, frequently contends with the challenge of isomer formation. thieme-connect.desigmaaldrich.com This reaction typically involves the acylation of an aromatic compound with phthalic anhydride using a strong Lewis acid catalyst, such as aluminum trichloride. thieme-connect.debyjus.com When the aromatic substrate is unsymmetrically substituted, as in the case of 1-chloro-3-fluorobenzene to produce this compound, the reaction can yield a mixture of regioisomers. The directing effects of the existing substituents on the aromatic ring govern the position of the incoming electrophile. savemyexams.com

In the case of 1-chloro-3-fluorobenzene, both the chlorine and fluorine atoms are ortho-, para-directing groups. This leads to acylation at positions ortho or para to each substituent, potentially resulting in a complex mixture of products. The control of regioselectivity is therefore a critical aspect of the synthesis. Reaction conditions can be manipulated to favor the formation of a specific isomer. Factors that influence the isomer ratio include:

Catalyst: The choice and amount of the Lewis acid catalyst can affect selectivity. Different catalysts (e.g., AlCl₃, FeCl₃, or solid acid catalysts) can exhibit varying degrees of steric and electronic influence on the transition state. google.comgoogle.com

Solvent: The polarity and coordinating ability of the solvent can modulate the reactivity of the electrophile and the catalyst, thereby influencing the isomeric distribution of the products.

Temperature: Reaction temperature can also play a role, with lower temperatures sometimes favoring the thermodynamically more stable product or enhancing selectivity based on differences in activation energies for the formation of various isomers.

Given the potential for isomer formation, robust purification strategies are essential to isolate the desired this compound. Common techniques for separating closely related isomers include:

Fractional Crystallization: This method exploits differences in the solubilities of the isomeric products in a particular solvent system.

Chromatography: Column chromatography, using silica gel or other stationary phases, is a powerful tool for separating isomers based on their differential adsorption affinities.

Derivatization: In some cases, the mixture of isomeric acids can be converted into derivatives (e.g., esters) which may be more amenable to separation by crystallization or chromatography. Following separation, the desired derivative is hydrolyzed back to the pure acid.

Acylation with Substituted Benzoyl Halides and Benzoic Acid Derivatives

An alternative to the direct acylation of arenes with phthalic anhydride involves the use of pre-functionalized benzoyl halides or benzoic acid derivatives. These methods can offer greater control over regiochemistry by building the molecule through coupling reactions where the connectivity is explicitly defined.

Preparation of 3-Chloro-5-fluorobenzoyl Halides

A key intermediate for several synthetic routes is 3-chloro-5-fluorobenzoyl halide, most commonly the chloride. This acyl chloride is typically synthesized from its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. The conversion is a standard procedure in organic synthesis, often achieved with high yields using various chlorinating agents. researchgate.netgoogle.com

Common reagents for this transformation include:

Thionyl chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids to acyl chlorides, producing gaseous byproducts (SO₂ and HCl) that are easily removed. google.com

Oxalyl chloride ((COCl)₂): This reagent also provides a clean conversion, often catalyzed by a small amount of N,N-dimethylformamide (DMF).

The precursor, 3-chloro-5-fluorobenzoic acid, can be prepared through several routes. One reported method involves the hydrolysis of 3-chloro-5-fluorobenzonitrile. prepchem.com Another synthetic pathway starts from o-fluoroaniline, which undergoes diazochlorination to yield o-fluorochlorobenzene, followed by bromination and a Grignard reaction sequence to introduce the carboxyl group. guidechem.com

Coupling Reactions for Aryl Ketone Formation

Modern organometallic cross-coupling reactions provide powerful and versatile methods for the formation of carbon-carbon bonds, including the aryl-acyl bond in diaryl ketones. youtube.com These reactions, typically catalyzed by palladium complexes, offer high chemoselectivity and tolerance for a wide range of functional groups. thermofisher.comwikipedia.org The Suzuki-Miyaura and Stille couplings are prominent examples used for aryl ketone synthesis. acs.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 3-chloro-5-fluorobenzoyl chloride with an ortho-substituted phenylboronic acid, such as 2-carboxyphenylboronic acid, in the presence of a palladium catalyst and a base. acs.orgmdpi.com The reaction is known for its mild conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic electrophile. wikipedia.orgorganic-chemistry.org To form the target ketone, 3-chloro-5-fluorobenzoyl chloride could be reacted with an organostannane derivative of benzoic acid. thermofisher.comrsc.org Stille couplings are highly tolerant of various functional groups and are not sensitive to air or moisture. thermofisher.comlibretexts.org However, a significant drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids) | Organotin compounds (organostannanes) |

| Electrophile | Acyl chlorides, aryl halides, triflates wikipedia.org | Acyl chlorides, aryl halides, triflates libretexts.org |

| Catalyst | Palladium complexes wikipedia.org | Palladium complexes wikipedia.org |

| Advantages | Low toxicity of reagents, commercially available reagents, mild reaction conditions. organic-chemistry.org | High functional group tolerance, insensitivity to air/moisture, stable reagents. thermofisher.com |

| Disadvantages | Can require a base which may affect sensitive substrates. organic-chemistry.org | High toxicity of tin reagents and byproducts, purification can be difficult. organic-chemistry.org |

Grignard Reagent Mediated Synthesis

The use of Grignard reagents represents a classic and highly effective strategy for the synthesis of 2-aroylbenzoic acids, offering excellent regiocontrol. rsc.org

Reaction of Arylmagnesium Halides with Phthalic Anhydride Derivatives

The reaction of an arylmagnesium halide (Grignard reagent) with phthalic anhydride provides a direct and unambiguous route to 2-aroylbenzoic acids. rsc.org The nucleophilic carbon of the Grignard reagent attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring. Subsequent acidic workup yields the final keto-acid. gmu.eduyoutube.com

A significant advantage of this method is its inherent regioselectivity. The structure of the resulting benzoylbenzoic acid is determined by the structure of the starting aryl halide used to prepare the Grignard reagent. rsc.org To synthesize this compound, one would start with 1-bromo-3-chloro-5-fluorobenzene, convert it to the corresponding Grignard reagent, and then react it with phthalic anhydride.

A potential side reaction is the further addition of a second molecule of the Grignard reagent to the ketone carbonyl group of the product. rsc.org This can typically be suppressed by using reverse addition (adding the Grignard solution to a solution of excess phthalic anhydride) and maintaining low reaction temperatures. rsc.org The regioselectivity of Grignard addition can be influenced by solvent and temperature, especially when using substituted phthalic anhydrides. thieme-connect.de

Generation of Halogenated Phenyl Grignard Reagents

The success of the Grignard synthesis hinges on the successful preparation of the required organomagnesium halide. For the target molecule, this is 3-chloro-5-fluorophenylmagnesium halide. Such reagents are formed by the reaction of a suitable dihalo- or trihalobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). utexas.eduwikipedia.org The formation of the Grignard reagent is an oxidative insertion of magnesium into the carbon-halogen bond and is believed to proceed via radical intermediates. utexas.eduresearchgate.net

When using a starting material with multiple different halogen atoms, such as 1-bromo-3-chloro-5-fluorobenzene, the Grignard reagent forms preferentially at the most reactive carbon-halogen bond. The general order of reactivity is C-I > C-Br > C-Cl > C-F. Therefore, the reaction with magnesium metal is expected to selectively occur at the carbon-bromine bond, leaving the chloro and fluoro substituents intact. For less reactive aryl halides, THF is often a more effective solvent than diethyl ether. adichemistry.com Commercially available solutions of specific halogenated Grignard reagents, such as 3-chloro-5-fluorophenylmagnesium bromide, offer a convenient alternative to in-situ preparation. sigmaaldrich.comhymasynthesis.com

| Grignard Reagent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Typical Form |

|---|---|---|---|---|

| 3-Chloro-5-fluorophenylmagnesium bromide | 480438-50-4 sigmaaldrich.com | C₆H₃BrClFMg | 233.75 sigmaaldrich.com | 0.5 M solution in THF sigmaaldrich.com |

| 3-Chloro-4-fluorophenylmagnesium bromide | 413589-34-1 sigmaaldrich.com | C₆H₃BrClFMg | 233.75 sigmaaldrich.com | 0.5 M solution in THF sigmaaldrich.com |

Oxidative Cleavage Strategies for Carboxylic Acid Formation

A key transformation in the synthesis of this compound is the formation of the carboxylic acid group from a suitable precursor. Oxidative cleavage strategies are prominently employed for this purpose, particularly the conversion of aryl ketones.

Conversion of Aryl Ketones to Carboxylic Acids

The oxidation of an aryl ketone precursor is a direct and effective method for generating the desired carboxylic acid functionality. This transformation typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. A variety of oxidizing agents and reaction conditions can be employed to achieve this conversion.

One common approach involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. rsc.org These reagents can cleave the bond between the carbonyl carbon and the adjacent carbon, leading to the formation of a carboxylic acid. However, these methods often require harsh reaction conditions and can generate significant amounts of inorganic waste.

More recently, milder and more selective methods have been developed. For instance, iodine-catalyzed oxidative C-C bond cleavage has emerged as a facile method for synthesizing benzoic acids from alkyl aryl ketones under open-air conditions. rsc.org This approach utilizes inexpensive iodine as a catalyst and offers a broad substrate scope. Another method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant, which can selectively cleave the C-C bond in α,β-epoxy ketones to yield aromatic acids and aldehydes. nih.gov

The general transformation can be represented as follows:

Where 'Ar' represents the substituted aromatic ring and 'R' is a group that is cleaved during the oxidation. The choice of the 'R' group and the oxidizing system is crucial for the efficiency and selectivity of the reaction.

A selection of methods for the oxidative cleavage of ketones to carboxylic acids is presented in the table below.

| Oxidizing System | Substrate Type | Product | Yield (%) | Reference |

| I₂ / TBHP / DMSO | Aryl Alkyl Ketones | Aryl Carboxylic Acids | 60-95 | rsc.org |

| KMnO₄ / H₂O, heat | Aryl Alkyl Ketones | Aryl Carboxylic Acids | Variable | rsc.org |

| TBHP | α,β-Epoxy Ketones | Aromatic Acids | up to 99 | nih.gov |

| O₃; then H₂O₂ | Alkenes | Carboxylic Acids | Variable | libretexts.orglibretexts.org |

Oxidative Degradation Pathways

Oxidative degradation pathways encompass a broader range of reactions where a molecule is broken down into smaller fragments through oxidation. In the context of synthesizing this compound, this could involve the oxidation of a more complex precursor where a larger fragment is cleaved off to reveal the desired carboxylic acid.

For example, the ozonolysis of an appropriately substituted alkene can lead to the formation of carboxylic acids after an oxidative workup. libretexts.orglibretexts.org This method involves the reaction of an alkene with ozone to form an ozonide, which is then cleaved and oxidized to yield carboxylic acids. While powerful, this method requires the synthesis of a specific alkene precursor.

Potassium permanganate under hot, acidic, or basic conditions can also be used for the strong oxidative cleavage of alkenes, directly yielding carboxylic acids. youtube.com The reaction conditions determine the extent of oxidation and cleavage.

These degradation pathways are generally less direct for the synthesis of the target molecule compared to the specific oxidation of a pre-formed aryl ketone, but they offer alternative routes from different starting materials.

Advanced Synthetic Routes

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric hazardous reagents, advanced synthetic routes are being explored. These include multi-step syntheses incorporating strategic halogen exchanges, as well as photochemical, catalytic, and continuous-flow methodologies.

Multi-step Syntheses Involving Halogen Exchange Reactions

Halogen exchange reactions are powerful tools in organic synthesis for introducing specific halogen atoms into a molecule, particularly fluorine. In the synthesis of this compound, a key challenge is the selective introduction of the fluorine and chlorine atoms onto the benzoyl moiety.

A plausible multi-step synthesis could involve the preparation of a di- or tri-halogenated precursor, followed by a selective halogen exchange to introduce the desired fluorine atom. For example, a starting material like 2,3-dichlorobenzoyl chloride could undergo a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is replaced by fluorine using a fluoride (B91410) source like potassium fluoride (KF). The selectivity of this exchange is governed by the electronic and steric environment of the halogen atoms. A patent describes the preparation of 2-fluoro-3-chlorobenzoic acid from 2,3-dichlorobenzoyl chloride using a fluorinating agent in the presence of a phase-transfer catalyst. google.com

Another strategy involves the synthesis of a polyhalogenated aromatic compound and subsequent selective functionalization. For instance, a process for producing 3-cyano-2,4,5-trifluorobenzoyl fluoride involves a fluorine/chlorine exchange on a chlorinated precursor. masterorganicchemistry.com These examples highlight the utility of halogen exchange reactions in accessing specifically substituted aromatic compounds.

The following table summarizes representative halogen exchange reactions relevant to the synthesis of fluorinated aromatic compounds.

| Substrate | Reagent | Product | Conditions | Reference |

| 2,3-Dichlorobenzoyl chloride | Fluorinating agent / Phase-transfer catalyst | 2-Fluoro-3-chlorobenzoic acid (after hydrolysis) | Organic solvent | google.com |

| 2,4-Dichloro-3-cyano-5-fluoro-benzoyl chloride | Fluorinating agent | 3-Cyano-2,4,5-trifluorobenzoyl fluoride | Not specified | masterorganicchemistry.com |

| Hexachlorobenzene | KF / Aminophosphonium catalyst | Perfluorinated benzenes | High temperature | youtube.com |

Photochemical and Catalytic Approaches for C-C Bond Formation

The formation of the carbon-carbon bond between the two aromatic rings of the benzophenone (B1666685) core is a critical step in the synthesis of this compound. Advanced photochemical and catalytic methods offer alternatives to the classical Friedel-Crafts acylation.

Photochemical Approaches: Photochemical reactions, such as [2+2] cycloadditions, can be employed to construct complex molecular architectures that can be subsequently transformed into the desired benzophenone scaffold. rsc.orglibretexts.orgnih.gov For example, the photocycloaddition of an alkene to a carbonyl compound can form an oxetane, which can then be rearranged or cleaved. rsc.org While not a direct route to benzophenones, these methods provide access to unique intermediates. More directly, the photochemistry of substituted benzophenones themselves can lead to various rearrangements and functionalizations. rsc.org

Catalytic Approaches: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. For instance, a palladium-catalyzed carbonylation reaction could be envisioned where an aryl halide is coupled with an organometallic reagent in the presence of carbon monoxide to form the diaryl ketone. diva-portal.org This approach offers high functional group tolerance and catalytic efficiency. The Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent, is another palladium-catalyzed method for the synthesis of unsymmetrical diaryl ketones. libretexts.org

The following table provides examples of advanced C-C bond formation methods.

| Reaction Type | Catalyst/Reagent | Reactants | Product Type | Reference |

| Photochemical [2+2] Cycloaddition | UV light | Ketone + Alkene | Oxetane | rsc.org |

| Palladium-catalyzed Carbonylation | Pd catalyst, CO | Aryl halide + Organometallic reagent | Diaryl ketone | diva-portal.org |

| Fukuyama Coupling | Pd(dba)₂ | Aryl thioester + Organozinc reagent | Diaryl ketone | libretexts.org |

| Re₂O₇-catalyzed Friedel-Crafts | Re₂O₇ | Benzylic alcohol + Arene | Diarylmethane | rsc.org |

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. The application of flow chemistry to the synthesis of diaryl ketones, including precursors for this compound, offers several advantages over traditional batch processes.

One notable application is in Friedel-Crafts acylation reactions. Running these reactions in a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity, as well as enhanced safety when dealing with highly reactive intermediates and hazardous reagents. rsc.org

The table below showcases examples of reactions that can be adapted to continuous-flow synthesis for the preparation of diaryl ketones.

| Reaction | Key Advantages in Flow | Throughput/Yield | Reference |

| Friedel-Crafts Acylation of Alkynes | Fast, clean, high yielding, stereoselective | High yields | rsc.org |

| Grignard Reagent Coupling with Acyl Chlorides | Safe, on-demand generation of reactive intermediates | 3.16 g/hour productivity for a model compound | rsc.org |

| Generation and Reaction of Anhydrous Diazomethane | Safe and scalable handling of hazardous reagent | Not specified | rsc.org |

Yield Optimization and Process Scale-Up Considerations

The efficient synthesis of this compound and its analogues is crucial for their application in further chemical manufacturing and research. Yield optimization and process scale-up are critical steps that involve a systematic investigation of reaction parameters and the development of robust procedures suitable for larger-scale production. While specific optimization data for this compound is not extensively detailed in publicly available literature, general principles can be applied based on the synthesis of structurally related aroylbenzoic acids and other substituted benzoic acids.

Key considerations for maximizing yield and enabling industrial-scale synthesis include the choice of starting materials, reaction conditions, and purification methods. For instance, processes that utilize readily available and less hazardous starting materials are often preferred for large-scale production to reduce costs and enhance safety.

Yield Optimization Strategies

The optimization of reaction yields typically involves a multi-faceted approach, focusing on the fine-tuning of various reaction parameters to maximize the conversion of reactants to the desired product while minimizing the formation of byproducts.

Reaction Temperature: Temperature control is a critical factor. For many related syntheses, such as the nitration of ortho-chloro-benzoic acid, maintaining a low temperature (e.g., 0°C to 5°C) is crucial to achieve high yields and purity by preventing the formation of unwanted isomers and degradation products. googleapis.com

Catalyst Selection and Loading: The choice of catalyst can significantly influence reaction efficiency. In syntheses like the preparation of 2-chloro-3-methyl benzoic acid from 2,6-dimethyl chlorobenzene, the use of a specific catalyst and co-catalyst system under optimized oxygen pressure is key to achieving high yield and purity suitable for industrial application. patsnap.com

Solvent and Reagent Stoichiometry: The selection of an appropriate solvent and the precise control of reagent ratios are fundamental. For example, in the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, the use of i-PrMgCl for Br/Mg exchange followed by carboxylation with CO2 afforded the target compound in a 60% yield. researchgate.net Fine-tuning the stoichiometry of the Grignard reagent and CO2 could further optimize this yield.

Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is essential to ensure complete conversion without promoting side reactions or product degradation.

The following table summarizes reaction conditions and yields for the synthesis of various substituted benzoic acid analogues, illustrating the impact of different synthetic strategies.

| Starting Material | Product | Key Reagents/Conditions | Yield (%) | Reference |

| 2,6-dichloro-3-fluorobenzonitrile | 2,4-dichloro-3-cyano-5-fluorobenzoic acid | 1. NBS, H2SO4; 2. i-PrMgCl, CO2 | 58 (overall) | researchgate.net |

| 2,4-difluoro-3-chlorobenzoic acid | 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | Nitration, esterification, reduction, diazotization, hydrolysis | 70 (overall) | semanticscholar.org |

| ortho-chloro-benzoic acid | 2-chloro-5-amino-benzoic acid | 1. Mixed acids (HNO3/H2SO4) at <5°C; 2. Reduction | Not specified | googleapis.com |

| 2,6-dimethyl chlorobenzene | 2-chloro-3-methyl benzoic acid | Oxidation with O2, catalyst, co-catalyst | High | patsnap.com |

Process Scale-Up Considerations

Scaling up a synthetic process from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Safety: The avoidance of hazardous reagents is a primary concern in large-scale production. For instance, the use of n-butyllithium, which is often employed in laboratory-scale syntheses for lithiation, is generally avoided in industrial settings due to its pyrophoric nature and the need for extremely low temperatures. semanticscholar.org Alternative, safer reagents and synthetic routes are therefore highly desirable.

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Exothermic reactions, in particular, require efficient heat dissipation to prevent runaway reactions. Proper reactor design and agitation are crucial to ensure uniform heat and mass transfer.

Product Isolation and Purification: The method of product isolation must be scalable. Techniques like filtration and crystallization are generally preferred over chromatographic purification for large quantities of material due to their lower cost and higher throughput. The development of a robust crystallization process is often a key step in ensuring high purity of the final product on a large scale. For example, controlling the pH during the precipitation of 2-chloro-5-amino-benzoic acid is a critical step for its isolation in a pure form. googleapis.com

Waste Management and Environmental Impact: The environmental impact of a chemical process is a significant consideration for industrial-scale synthesis. The development of routes that minimize waste generation and utilize recyclable solvents and catalysts is a key aspect of green chemistry and sustainable manufacturing. For example, a process for preparing 2,4-bis-chloro-5-fluorobenzoyl chloride was designed to allow for the recycling of the starting material 2,3-dichlorofluorobenzene, thereby increasing resource utilization. google.com

Chemical Reactivity and Transformation of 2 3 Chloro 5 Fluorobenzoyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for various chemical modifications, including the formation of derivatives, decarboxylation, and intramolecular cyclization.

The carboxylic acid functionality of 2-(3-chloro-5-fluorobenzoyl)benzoic acid can be readily converted into several important acid derivatives.

Acid Chlorides: The transformation into an acid chloride is a common first step to increase the reactivity of the carboxyl group. This is typically achieved by reacting the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comwikipedia.orgresearchgate.netlibretexts.org For instance, refluxing the benzoic acid derivative with thionyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF), yields the corresponding acyl chloride. researchgate.net This highly reactive intermediate serves as a precursor for the synthesis of esters and amides. wikipedia.org

Esters: Esters can be synthesized through several methods. The Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol, is a direct route. libretexts.org This reaction is reversible, and its equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it forms. libretexts.org Alternatively, a more efficient and often irreversible method involves reacting the pre-formed acid chloride with an alcohol, frequently in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.orgyoutube.com

Amides: Amides are generally formed by reacting the carboxylic acid derivative with ammonia (B1221849) or a primary or secondary amine. Due to the lower reactivity of the carboxylic acid itself, the reaction often proceeds via the more electrophilic acid chloride. wikipedia.org The acid chloride reacts readily with amines to form the corresponding N-substituted amide. wikipedia.orgyoutube.com Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to facilitate amide bond formation without needing to first isolate the acid chloride. ossila.com

Table 1: Common Reagents for Acid Derivative Formation

| Acid Derivative | Common Reagent(s) | Typical Conditions |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Reflux, often with catalytic DMF |

| Ester | Alcohol (ROH) with acid catalyst (e.g., H₂SO₄) | Heating, removal of water |

| Ester | Acid chloride with Alcohol (ROH) and Base (e.g., Pyridine) | Room temperature or gentle heating |

| Amide | Acid chloride with Amine (RNH₂) and Base | Room temperature or gentle heating |

The removal of the carboxyl group as carbon dioxide (CO₂) from an aromatic ring, known as decarboxylation, is a challenging reaction for benzoic acids. It typically requires high temperatures (often above 140°C) and the presence of catalysts. nih.govresearchgate.net The stability of the aryl anion or aryl radical intermediate is a key factor influencing the reaction's feasibility.

The mechanism for the decarboxylation of this compound would likely follow pathways established for other aromatic carboxylic acids. One common method involves heating the sodium salt of the benzoic acid with soda-lime (a mixture of NaOH and CaO), which facilitates the elimination of a carbonate salt and formation of the corresponding benzophenone (B1666685). youtube.com

Recent advances have explored radical-based decarboxylation under milder conditions. For example, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals at significantly lower temperatures. nih.gov While specific studies on this compound are not prevalent, these general principles suggest that its decarboxylation to produce 3-chloro-5-fluorobenzophenone is chemically possible, albeit under forcing conditions or with specialized catalytic systems.

One of the most significant reactions of 2-aroylbenzoic acids is their intramolecular cyclization to form anthraquinones. sciencemadness.org This electrophilic aromatic substitution reaction involves the attack of the carboxylic acid (or its activated form) onto the electron-rich aromatic ring of the benzoyl group, followed by dehydration to form the fused tricyclic system.

For this compound, this cyclization would yield a substituted anthraquinone (B42736). The reaction is typically promoted by strong dehydrating acids, such as concentrated or fuming sulfuric acid (oleum), at elevated temperatures. sciencemadness.orggoogle.com Other reagents like polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) can also be employed. sciencemadness.orgtandfonline.com More environmentally friendly and milder methods using solid acid catalysts like zeolites or alum in water have also been developed for the synthesis of anthraquinone derivatives from related precursors. researchgate.nettandfonline.comresearchgate.net The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the opposing aromatic ring, leading to the cyclized product.

Reaction Scheme: Cyclization to a Substituted Anthraquinone this compound → 2-Chloro-6-fluoroanthraquinone (major isomer expected) + H₂O (Catalyst: Concentrated H₂SO₄, Heat)

Reactions Involving the Ketone Moiety

The diaryl ketone group in this compound is also a site for chemical transformations, primarily through reactions at the electrophilic carbonyl carbon.

The ketone's carbonyl group can be reduced to a secondary alcohol or, under more vigorous conditions, completely reduced to a methylene (B1212753) (CH₂) group.

Reduction to Secondary Alcohols: The most common method for reducing ketones to secondary alcohols is catalytic hydrogenation. libretexts.org This involves reacting the compound with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com This process adds two hydrogen atoms across the C=O double bond to form a C-OH group. youtube.com Alternative reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also highly effective for this transformation. towson.edu Asymmetric transfer hydrogenation (ATH) using chiral catalysts, for instance those based on manganese or iron, can achieve the enantioselective reduction of diaryl ketones to form chiral secondary alcohols. acs.orgacs.org

Reduction to Hydrocarbons: Complete reduction of the ketone to a hydrocarbon (a methylene group) requires more forceful conditions. Classic methods include the Clemmensen reduction (using zinc-mercury amalgam in concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). These methods, however, may not be compatible with all functional groups present in the molecule.

Table 2: Selected Reagents for Ketone Reduction

| Product | Reagent(s) | Reaction Type |

|---|---|---|

| Secondary Alcohol | H₂ / Pd, Pt, or Ni | Catalytic Hydrogenation |

| Secondary Alcohol | Sodium borohydride (NaBH₄) | Hydride Reduction |

| Secondary Alcohol | Lithium aluminum hydride (LiAlH₄) | Hydride Reduction |

| Hydrocarbon | Zn(Hg), HCl | Clemmensen Reduction |

The polarized nature of the carbonyl group (C=O), with its electrophilic carbon and nucleophilic oxygen, makes it susceptible to attack by a wide range of nucleophiles. savemyexams.comyoutube.com

Nucleophilic Addition: This is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. savemyexams.comlibretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org The reactivity of the ketone in this compound is influenced by the steric hindrance from the two bulky aryl groups and the electronic effects of the chloro and fluoro substituents. Strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the ketone to form tertiary alcohols. masterorganicchemistry.com

Condensation Reactions: These reactions involve nucleophilic addition followed by the elimination of a small molecule, typically water. youtube.comlibretexts.org For example, the reaction of the ketone with primary amines or their derivatives (like hydroxylamine (B1172632) or hydrazine) can lead to the formation of imines, oximes, or hydrazones, respectively. These reactions often require acid catalysis to activate the carbonyl group and facilitate the final dehydration step. libretexts.org

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reactivity and regioselectivity of EAS on the two phenyl rings of this compound are influenced by the directing effects of the existing substituents.

The substituents on the two aromatic rings of this compound have well-established directing effects in electrophilic aromatic substitution reactions.

The Unsubstituted Phenyl Ring: This ring is directly attached to the carboxylic acid group and the carbonyl of the benzoyl group. Both the carboxyl group (-COOH) and the benzoyl group (-COAr) are deactivating, meta-directing groups. cognitoedu.orglibretexts.orgorganicchemistrytutor.com They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to themselves.

The Substituted Phenyl Ring: This ring bears a chlorine atom, a fluorine atom, and is attached to the carbonyl of the benzoyl group.

Halogens (Cl and F): Chlorine and fluorine are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609). savemyexams.compressbooks.pub However, they are ortho-, para-directors. savemyexams.compressbooks.pub This is due to a competition between their strong electron-withdrawing inductive effect, which deactivates the ring, and their ability to donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions.

Combined Effect: The chlorine and fluorine are located at the 3- and 5-positions relative to the point of attachment to the benzoyl group. Their deactivating inductive effects are additive. The directing effects for an incoming electrophile on this ring would be complex, with the halogens directing ortho and para to themselves.

Predicting the precise regioselectivity and yields for electrophilic aromatic substitution on this compound is challenging without specific experimental data. However, we can infer the likely outcomes based on the directing effects of the substituents on analogous compounds. libretexts.orgunizin.orglibretexts.org

Nitration: Aromatic nitration is typically carried out with a mixture of nitric acid and sulfuric acid, generating the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iq

On the 3-Chloro-5-fluorophenyl Ring: The chlorine and fluorine atoms direct ortho- and para-. The positions ortho to both halogens are sterically hindered. Therefore, nitration would be expected to occur at the positions ortho to one halogen and para to the other.

On the Benzoylbenzoic Acid Ring: The carboxyl and benzoyl groups are meta-directing. This ring is significantly deactivated.

Halogenation: Halogenation (e.g., bromination or chlorination) typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to generate a more potent electrophile. youtube.com The regioselectivity would follow similar principles to nitration, with the halogens on the substituted ring directing ortho- and para-.

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). The directing effects of the existing substituents would again govern the position of the incoming electrophile.

The following table provides a qualitative prediction of the major monosubstitution products for nitration, halogenation, and sulfonation on the more reactive 3-chloro-5-fluorophenyl ring of the target molecule.

| Reaction | Reagents | Predicted Major Product(s) on the 3-Chloro-5-fluorophenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Chloro-5-fluoro-2-nitrobenzoyl)benzoic acid and 2-(3-Chloro-5-fluoro-4-nitrobenzoyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-3-chloro-5-fluorobenzoyl)benzoic acid and 2-(4-Bromo-3-chloro-5-fluorobenzoyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-(3-Chloro-5-fluoro-2-sulfobenzoyl)benzoic acid and 2-(3-Chloro-5-fluoro-4-sulfobenzoyl)benzoic acid |

This table is predictive and based on general principles of electrophilic aromatic substitution. Actual yields and product ratios would need to be determined experimentally.

Further halogenation on the 3-chloro-5-fluorophenyl ring would introduce a third halogen atom. The position of this new substituent would be directed by the existing chlorine and fluorine atoms. researchgate.net As ortho-, para-directors, they would guide the incoming electrophile (e.g., Br⁺ or Cl⁺) to the available ortho and para positions. Given the 1,3,5-substitution pattern of the chloro and fluoro groups relative to the benzoyl group, the remaining open positions are C2, C4, and C6. Both chlorine and fluorine would direct an incoming electrophile to these positions. Steric hindrance may play a role in favoring substitution at the less hindered position.

Mechanistic Studies of Key Transformations

For electrophilic aromatic substitution on the substituted phenyl ring, the mechanism would proceed through the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. uomustansiriyah.edu.iqlibretexts.org The stability of the possible intermediates determines the regioselectivity of the reaction.

Generation of the Electrophile: The first step is the formation of a strong electrophile (e.g., NO₂⁺, Br⁺, SO₃H⁺).

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming a C-E bond and a resonance-stabilized carbocation (arenium ion). The positive charge is delocalized over the ortho and para positions relative to the point of attack.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring.

Computational studies on similar substituted aromatic compounds have been used to calculate the energies of the transition states and intermediates for these steps, providing a deeper understanding of the reaction pathways and the origins of regioselectivity. nih.govirjet.net For this compound, such studies would be necessary to precisely model the influence of the complex substitution pattern on the reaction mechanism.

Investigation of Catalyst-Substrate Interactions

The investigation of catalyst-substrate interactions for this compound primarily revolves around the catalytic intramolecular cyclization to form 1-chloro-3-fluoroanthraquinone. This reaction is typically catalyzed by strong Brønsted acids or Lewis acids.

The mechanism commences with the interaction of the catalyst with the substrate. In the case of a Lewis acid catalyst (e.g., AlCl₃, BF₃), the catalyst coordinates to the carbonyl oxygen of the ketone functional group. This interaction is a classic Lewis acid-base adduct formation. The coordination of the Lewis acid to the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity is crucial for the subsequent intramolecular attack by the electron-rich aromatic ring.

The presence of the chloro and fluoro substituents on the benzoyl ring influences the electronic properties of the substrate and, consequently, its interaction with the catalyst. The chlorine and fluorine atoms are electron-withdrawing through induction, which can affect the basicity of the carbonyl oxygen. However, their precise impact on the stability of the catalyst-substrate complex and the transition state energy for the cyclization of this specific molecule requires detailed computational or experimental studies which are not widely documented.

In the context of Brønsted acid catalysis (e.g., concentrated sulfuric acid), the interaction involves the protonation of the carbonyl oxygen. This protonation generates a highly electrophilic species, an acylium ion or a protonated ketone, which then undergoes the intramolecular electrophilic aromatic substitution.

Table 1: Key Interactions in the Catalyzed Cyclization of this compound

| Catalyst Type | Interacting Site on Substrate | Nature of Interaction | Effect on Substrate |

| Lewis Acid (e.g., AlCl₃, BF₃) | Ketone Carbonyl Oxygen | Coordination (Lewis acid-base adduct formation) | Increased electrophilicity of the carbonyl carbon |

| Brønsted Acid (e.g., H₂SO₄) | Ketone Carbonyl Oxygen | Protonation | Formation of a highly electrophilic acylium ion or protonated ketone |

Detailed research findings from catalyst screening or kinetic studies specifically for this compound would provide more quantitative insights into the catalyst-substrate interactions, including the relative efficacy of different catalysts and the influence of reaction conditions. However, such specific data is not extensively available in the public domain. General knowledge of Friedel-Crafts acylation suggests that the choice of catalyst and reaction conditions can significantly impact the yield and purity of the resulting anthraquinone derivative. google.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). chemicalbook.com The protons on the benzoic acid ring and the 3-chloro-5-fluorobenzoyl ring will exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, likely above 10 ppm, and its visibility may depend on the solvent and concentration. docbrown.info For comparison, the carboxylic acid proton in 3-chlorobenzoic acid appears at 13.34 ppm in DMSO-d6. ucl.ac.uk The protons on the unsubstituted benzoic acid portion would likely resemble the spectrum of benzoic acid itself, with multiplets corresponding to the different positions on the aromatic ring. chemicalbook.com The protons on the 3-chloro-5-fluorobenzoyl ring will be influenced by the electronegative chloro and fluoro substituents, leading to further downfield shifts. The fluorine atom will also introduce H-F coupling, further splitting the signals of nearby protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. docbrown.info It is expected to show distinct signals for the carbonyl carbon of the ketone, the carboxyl carbon, and the aromatic carbons. The carbonyl carbon signal is typically found in the range of 190-200 ppm. The carboxyl carbon signal usually appears between 165-185 ppm. docbrown.info The aromatic carbons will resonate in the 120-140 ppm region, with their specific shifts influenced by the attached substituents (chlorine, fluorine, and the benzoyl group). The carbon attached to the fluorine atom will show a large C-F coupling constant. Due to the lack of symmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals in the ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds. researchgate.netnih.govresearchgate.netuni-muenchen.de For 2-(3-Chloro-5-fluorobenzoyl)benzoic acid, a single resonance is expected for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. researchgate.net For instance, the ¹⁹F chemical shift for 3-fluorobenzoic acid is reported to be around -114 ppm. rsc.org The fluorine signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Carboxylic Acid) | > 10 | Broad Singlet | Shift is solvent and concentration dependent. |

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets | Complex patterns due to coupling between protons and with fluorine. |

| ¹³C (C=O, Ketone) | 190 - 200 | Singlet | Characteristic shift for benzophenone-type carbonyls. |

| ¹³C (C=O, Carboxylic Acid) | 165 - 185 | Singlet | Typical range for a benzoic acid carboxyl group. |

| ¹³C (Aromatic) | 120 - 140 | Singlets and Doublets (due to C-F coupling) | Shifts are influenced by chloro, fluoro, and benzoyl substituents. |

| ¹⁹F | -100 to -140 | Multiplet | Coupling to adjacent aromatic protons is expected. |

The three-dimensional structure of this compound in solution can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). In benzophenone (B1666685) and its derivatives, the two phenyl rings are typically twisted out of the plane of the central carbonyl group to relieve steric hindrance. The extent of this twist is influenced by the nature and position of the substituents on the aromatic rings.

While specific NOESY data for the title compound is not available, studies on substituted benzophenones reveal that the dihedral angles between the phenyl rings can vary significantly. researchgate.net For this compound, NOESY experiments could reveal through-space interactions between the protons on the two aromatic rings. The presence and intensity of NOE cross-peaks would provide information about the proximity of these protons, allowing for the determination of the preferred conformation in solution. For instance, an NOE between a proton on the benzoic acid ring and a proton on the 3-chloro-5-fluorobenzoyl ring would indicate a specific spatial arrangement of the two rings relative to each other.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. docbrown.infolibretexts.org

The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the carbonyl and carboxyl groups.

Carbonyl (C=O) Stretching: The ketone carbonyl group will give rise to a strong absorption band in the IR spectrum, typically in the region of 1650-1670 cm⁻¹. In benzophenone itself, this band is observed at around 1660 cm⁻¹. The exact position will be influenced by the electronic effects of the substituents on the aromatic rings. The carboxyl carbonyl stretching vibration is expected to appear at a higher frequency, generally in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. docbrown.info

Carboxyl (O-H) Stretching: The O-H stretching vibration of the carboxylic acid group is characterized by a very broad absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. docbrown.info This broadening is a result of strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state and in concentrated solutions.

C-O Stretching: The C-O stretching vibration of the carboxylic acid group is expected to appear in the region of 1210-1320 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Ketone | C=O Stretch | 1650 - 1670 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

As mentioned, the broad O-H stretching band in the IR spectrum is a clear indication of hydrogen bonding. In the solid state, carboxylic acids typically exist as centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of hydrogen bonds. This dimerization significantly affects the vibrational frequencies of the carboxyl group. In solution, the extent of hydrogen bonding will depend on the solvent and the concentration of the compound. In non-polar solvents, the dimeric form is likely to predominate, while in polar, hydrogen-bond-accepting solvents, the carboxylic acid may form hydrogen bonds with the solvent molecules. ucl.ac.ukbohrium.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. nih.govchemicalbook.comnih.govnist.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of about one-third of the [M]⁺ peak.

The fragmentation of the molecular ion is likely to proceed through several pathways. Cleavage of the bond between the two aromatic rings could lead to the formation of benzoyl-type cations. For example, loss of the 3-chloro-5-fluorophenyl group would result in a fragment ion corresponding to the benzoyl cation. Conversely, loss of the benzoic acid moiety would lead to the 3-chloro-5-fluorobenzoyl cation. Further fragmentation of these primary ions would give rise to other characteristic peaks in the mass spectrum. For instance, the benzoyl cation often loses a molecule of carbon monoxide to form a phenyl cation.

Predicted Key Mass Spectral Fragments

| Fragment Ion | Predicted m/z | Origin |

|---|---|---|

| [M]⁺ | 278/280 | Molecular ion |

| [M - OH]⁺ | 261/263 | Loss of hydroxyl radical |

| [M - COOH]⁺ | 233/235 | Loss of carboxyl radical |

| [C₇H₄ClFO]⁺ | 158/160 | 3-Chloro-5-fluorobenzoyl cation |

| [C₇H₅O₂]⁺ | 121 | Benzoyl cation from the benzoic acid moiety |

| [C₆H₄ClFO]⁺ | 130/132 | Loss of CO from the 3-chloro-5-fluorobenzoyl cation |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the precise elemental composition of a molecule. For this compound, this technique would provide an exact mass measurement, allowing for the confirmation of its molecular formula, C₁₄H₈ClFO₃. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.

Table 1: Predicted High-Resolution Mass Spectrometry Data This table presents the theoretically calculated monoisotopic mass and the expected values for common adducts of this compound. Actual experimental values may vary slightly.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 279.0173 |

| [M+Na]⁺ | 301.0000 |

| [M-H]⁻ | 277.0017 |

This data is predicted and not from experimental findings.

Fragmentation Pathways of Substituted Benzoylbenzoic Acids

In the absence of specific experimental data for this compound, the fragmentation pathways can be predicted based on the known behavior of similar aromatic ketones and carboxylic acids in a mass spectrometer. The fragmentation process, often induced by electron ionization, involves the cleavage of the molecular ion into smaller, characteristic fragment ions.

Key predicted fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the two carbonyl groups, which is a common fragmentation route for ketones.

Loss of small molecules: Elimination of stable neutral molecules such as water (H₂O) from the carboxylic acid group, or carbon monoxide (CO) and carbon dioxide (CO₂) from the carboxyl and carbonyl groups.

Cleavage of the benzoyl group: Fission of the bond connecting the two aromatic rings, leading to the formation of ions corresponding to the substituted benzoyl cation and the benzoic acid radical cation (or vice versa). The presence of the electron-withdrawing chloro and fluoro substituents would influence the relative stability of these fragments.

Halogen loss: Cleavage of the carbon-chlorine or carbon-fluorine bond, although the C-F bond is generally stronger and less likely to cleave than the C-Cl bond.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for this compound has been published, the analysis of related structures provides a framework for understanding its likely solid-state characteristics.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that the molecules would form hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids.

Other significant intermolecular interactions would likely include:

Halogen bonding: The chlorine atom could act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

C-H···O and C-H···F interactions: Weak hydrogen bonds involving the aromatic C-H groups and the oxygen or fluorine atoms would also play a role in the crystal packing.

Conformational Preferences in the Solid State

The conformation of the molecule in the solid state, specifically the dihedral angle between the two aromatic rings, would be a key feature revealed by X-ray crystallography. This conformation is a result of the balance between intramolecular steric hindrance and the optimization of intermolecular packing forces. In many diaryl ketones, the rings are twisted relative to each other to relieve steric strain. The specific twist angle in this compound would be influenced by the positions of the chloro and fluoro substituents and the nature of the intermolecular interactions within the crystal.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of complex organic molecules.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(3-Chloro-5-fluorobenzoyl)benzoic acid, methods like DFT with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) are employed to calculate the equilibrium geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is defined by the arrangement of its electrons. The halogen substituents, chlorine and fluorine, are highly electronegative and significantly influence the electronic properties. Their presence, along with the carbonyl and carboxylic acid groups, creates a complex distribution of electron density, which dictates the molecule's reactivity and intermolecular interactions.

Interactive Table: Illustrative Optimized Geometric Parameters This table presents hypothetical, yet representative, data for the key geometric parameters of the molecule's lowest energy conformer, as would be predicted by DFT calculations. Actual values would require a specific computational study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C (carbonyl) | O (carbonyl) | - | - | ~1.23 Å |

| Bond Length | C (ring 1) | Cl | - | - | ~1.75 Å |

| Bond Length | C (ring 1) | F | - | - | ~1.36 Å |

| Bond Angle | C (ring 2) | C (carbonyl) | C (ring 1) | - | ~119.5° |

| Dihedral Angle | C (ring 2) | C (carbonyl) | C (ring 1) | C (ring 1) | Variable (see Conformational Analysis) |

| Dihedral Angle | O (carboxyl) | C (carboxyl) | C (ring 2) | C (ring 2) | ~0° or ~180° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring system. In contrast, the LUMO is likely centered on the electron-deficient 3-chloro-5-fluorobenzoyl moiety, influenced by the electron-withdrawing effects of the halogens and the carbonyl group.

The electron density distribution map would show a high concentration of electrons around the most electronegative atoms: the oxygen atoms of the carbonyl and carboxyl groups, and the fluorine and chlorine atoms. This uneven distribution results in a significant molecular dipole moment and governs how the molecule interacts with other polar molecules and its environment.

Quantum chemical calculations can predict various spectroscopic properties, which can then be used to verify or interpret experimental results.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. Each vibrational mode (e.g., C=O stretch, C-Cl stretch, C-F stretch, O-H bend) has a characteristic frequency, and the calculated spectrum provides a theoretical fingerprint of the molecule.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TDDFT) is a method used to predict electronic transitions, such as those observed in UV-Vis absorption spectra. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients, providing insight into the electronic transitions between molecular orbitals (e.g., π → π* transitions within the aromatic rings). nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a given molecular structure. nih.gov Comparing these predicted shifts with experimental NMR data is a powerful method for confirming the molecular structure and conformation in solution. nih.gov

Conformational Analysis and Energy Landscapes

The non-rigid nature of this compound allows it to adopt multiple spatial arrangements, or conformations, due to rotation around its single bonds.

The key rotational degrees of freedom are:

Rotation around the C-C bond connecting the benzoic acid moiety to the carbonyl carbon.

Rotation around the C-C bond connecting the 3-chloro-5-fluorophenyl group to the carbonyl carbon.

Rotation around the C-C bond of the carboxylic acid group relative to its attached phenyl ring.

Computational scans of the potential energy surface, where these dihedral angles are systematically varied, can identify the stable conformers and the energy barriers (torsional barriers) that separate them. These barriers determine the rate of interconversion between different isomers.

Interactive Table: Illustrative Energy Profile of Rotational Isomers This table provides a hypothetical energy landscape for plausible conformers. The relative energies (ΔE) are benchmarked against the most stable conformer.

| Conformer ID | Ring 1 Dihedral Angle (°) | Ring 2 Dihedral Angle (°) | Carboxyl Group Orientation | Relative Energy (ΔE) (kJ/mol) | Stability |

| Conf-1 | ~30 | ~-35 | Planar (cis) | 0.00 | Most Stable |

| Conf-2 | ~30 | ~-35 | Planar (trans) | ~15-20 | Less Stable |

| Conf-3 | ~150 | ~-35 | Planar (cis) | > 25 | Transition State |

| Conf-4 | ~90 | ~90 | Planar (cis) | > 30 | High Energy |

The presence and position of the chlorine and fluorine atoms are critical in defining the conformational preferences of the molecule.

Electronic Effects: Halogens influence the conformation through electronic interactions. Repulsive forces can occur between the lone pairs of the electronegative halogen atoms and the electron cloud of the carbonyl group or the adjacent phenyl ring. These electronic repulsions, combined with steric effects, dictate the most energetically favorable arrangement of the molecule. nih.gov In substituted benzophenones, these interactions are known to modify the ring twist angles significantly compared to the unsubstituted parent molecule. nih.gov For instance, studies on other halogenated benzophenones show that both steric and electronic factors determine the final dihedral angles in the crystal structure. nih.gov

Reaction Mechanism Modeling